molecular formula C18H15N3O7S B363349 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 500201-80-9

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No. B363349
CAS RN: 500201-80-9
M. Wt: 417.4g/mol
InChI Key: CIMODUGKZNQRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also known as ENTNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ENTNA is a derivative of nicotinic acid and has been found to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is not fully understood, but it is believed to act through a variety of pathways. This compound has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to modulate the expression of genes involved in oxidative stress and inflammation, suggesting a potential role in the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis. It has also been found to protect against oxidative stress and inflammation, suggesting a potential role in the prevention of neurodegenerative diseases. Additionally, this compound has been shown to modulate the expression of genes involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it has been found to exhibit potent anti-tumor properties and has shown promise in the treatment of neurodegenerative diseases. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. One area of interest is the development of novel derivatives of this compound with improved anti-tumor properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of targeted delivery systems for this compound to improve its efficacy and reduce potential side effects. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can be synthesized through a multi-step process involving the reaction of 4-ethoxy-2-nitrobenzaldehyde with pyrrolidine-3-thione, followed by reaction with nicotinic acid. The final product is obtained through purification and isolation techniques. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit anti-tumor properties in vitro and in vivo, and has shown promise in inhibiting the growth of cancer cells. Additionally, this compound has been explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect against oxidative stress and inflammation.

properties

IUPAC Name

2-[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7S/c1-2-28-10-5-6-12(13(8-10)21(26)27)20-15(22)9-14(17(20)23)29-16-11(18(24)25)4-3-7-19-16/h3-8,14H,2,9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMODUGKZNQRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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